![molecular formula C8H12Cl2O B151013 Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) CAS No. 130422-94-5](/img/structure/B151013.png)
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylic acid derivatives. It is a colorless to pale yellow liquid that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to various organic compounds. This can lead to the formation of new compounds with different properties and functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also known to be a carcinogenic compound, which means that it has the potential to cause cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively simple compound to synthesize, which makes it readily available for use in various experiments. However, one of the limitations is that it is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) in scientific research. One direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and pharmaceuticals. Another direction is to study its biochemical and physiological effects in more detail, which could help to better understand its toxicity and potential health risks. Additionally, researchers could explore new synthesis methods for this compound, which could lead to improved yields and reduced environmental impact.
Synthesemethoden
The synthesis of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) involves the reaction of cyclohexanecarboxylic acid with thionyl chloride and then subsequent reaction with 3-chloro-2-methylpropene. The reaction yields the desired product with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as cyclohexanecarboxylic acid derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
130422-94-5 |
---|---|
Produktname |
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) |
Molekularformel |
C8H12Cl2O |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
(1R,2R,3R)-3-chloro-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-5-6(8(10)11)3-2-4-7(5)9/h5-7H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
MQVNPVVNCDLVHD-FSDSQADBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCC[C@H]1Cl)C(=O)Cl |
SMILES |
CC1C(CCCC1Cl)C(=O)Cl |
Kanonische SMILES |
CC1C(CCCC1Cl)C(=O)Cl |
Synonyme |
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.